molecular formula C7H7Cl2N3 B6239506 3-(chloromethyl)imidazo[1,2-b]pyridazine hydrochloride CAS No. 2361644-08-6

3-(chloromethyl)imidazo[1,2-b]pyridazine hydrochloride

Cat. No.: B6239506
CAS No.: 2361644-08-6
M. Wt: 204.1
InChI Key:
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Description

3-(chloromethyl)imidazo[1,2-b]pyridazine hydrochloride is a chemical compound that belongs to the class of imidazo[1,2-b]pyridazines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the chloromethyl group in the structure enhances its reactivity, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(chloromethyl)imidazo[1,2-b]pyridazine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with glyoxal in the presence of a suitable catalyst to form the imidazo[1,2-b]pyridazine core. The chloromethyl group is then introduced via chloromethylation using formaldehyde and hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(chloromethyl)imidazo[1,2-b]pyridazine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols to form corresponding derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form imidazo[1,2-b]pyridazine N-oxides or reduction to form dihydroimidazo[1,2-b]pyridazines.

    Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation: Performed using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

Scientific Research Applications

3-(chloromethyl)imidazo[1,2-b]pyridazine hydrochloride has been extensively studied for its applications in various fields:

Mechanism of Action

The mechanism of action of 3-(chloromethyl)imidazo[1,2-b]pyridazine hydrochloride involves its interaction with specific molecular targets. It has been shown to inhibit certain kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the modulation of various signaling pathways involved in cell growth, differentiation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(chloromethyl)imidazo[1,2-b]pyridazine hydrochloride stands out due to its unique structural features, such as the chloromethyl group, which enhances its reactivity and versatility in chemical synthesis. Its ability to inhibit specific kinases with high potency makes it a valuable compound in drug discovery and development .

Properties

CAS No.

2361644-08-6

Molecular Formula

C7H7Cl2N3

Molecular Weight

204.1

Purity

0

Origin of Product

United States

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